[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(3-NITROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE
Overview
Description
[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(3-NITROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE is a complex organic compound characterized by its unique structural components This compound features a pyrazole ring substituted with a trifluoromethyl group and a hydroxy group, along with a piperidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(3-NITROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The piperidine ring is synthesized separately and then coupled with the pyrazole derivative through amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group on the phenyl ring can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using SnCl₂ (Tin(II) chloride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(3-NITROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxy group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- [5-HYDROXY-5-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(3-NITROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE
- [5-HYDROXY-5-(CHLOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(3-NITROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE
Uniqueness
The presence of the trifluoromethyl group in [5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(3-NITROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE distinguishes it from similar compounds. This group imparts unique electronic properties, enhancing the compound’s reactivity and stability. Additionally, the combination of the pyrazole and piperidine rings provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O6S/c17-16(18,19)15(25)6-7-20-22(15)14(24)11-4-8-21(9-5-11)30(28,29)13-3-1-2-12(10-13)23(26)27/h1-3,7,10-11,25H,4-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVCLGZQAGNYML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2C(CC=N2)(C(F)(F)F)O)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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